4-Amino-2,5-dimethoxybenzenesulphonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-2,5-dimethoxybenzenesulphonamide involves aromatic nucleophilic substitution reactions and phosphorylation reactions. For example, 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene were synthesized through such methods, leading to the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000). This approach indicates a broader methodology for synthesizing derivatives of 4-Amino-2,5-dimethoxybenzenesulphonamide.
Molecular Structure Analysis
Molecular structure analysis of related compounds shows diverse crystalline structures and substitution effects on molecular configuration. The crystal structures of various sulphonamide derivatives reveal the impact of ring substitution on their crystal structures, providing insights into how alterations in molecular structure affect the physical properties of these compounds (Gowda, Jyothi, Kožíšek, & Fuess, 2003).
Chemical Reactions and Properties
4-Amino-2,5-dimethoxybenzenesulphonamide and its derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For instance, the synthesis and reactions of derivatives demonstrate the compound's reactivity and potential for forming diverse chemical structures with specific functional properties. The formation of sulphonamide derivatives through condensation reactions indicates the compound's utility in synthesizing biologically active molecules (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Physical Properties Analysis
The physical properties of materials derived from 4-Amino-2,5-dimethoxybenzenesulphonamide, such as polyamides, are characterized by their noncrystalline nature, solubility in various solvents, and ability to form transparent, flexible films. These materials exhibit high thermal stability, with glass transition temperatures above 200°C and decomposition temperatures exceeding 480°C (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties of 4-Amino-2,5-dimethoxybenzenesulphonamide derivatives, such as their antibacterial, antifungal, and antimycobacterial activities, have been explored. Some derivatives show significant activity against various microbial strains, highlighting the potential for developing new antimicrobial agents (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Scientific Research Applications
Antibacterial and Antifungal Activity
4-Amino-2,5-dimethoxybenzenesulphonamide and its derivatives have been studied for their potential antibacterial and antifungal properties. Bhusari et al. (2008) synthesized sulphonamide derivatives with benzothiazole nucleus and found significant antibacterial and antifungal activity against various strains, including E. coli and C. albicans (Bhusari et al., 2008).
Anticancer Properties
Research by González et al. (2021) revealed that N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives showed potent cytotoxicity against various human tumour cell lines, particularly the MCF7 breast adenocarcinoma cell line (González et al., 2021).
Antiviral Applications
Selvam et al. (2006) investigated the anti-influenza virus activities of certain derivatives, finding them inhibitory against various strains of influenza in cell culture (Selvam et al., 2006).
Neuroprotective Potential
The compound's derivatives have been explored for their neuroprotective properties. Diouf et al. (1997) provided a study on 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue, showing significant anticonvulsant properties (Diouf et al., 1997).
Enhancement of Learning and Memory
Shrivastava et al. (2017) designed and synthesized derivatives focusing on acetylcholinesterase inhibition and antioxidant activity, which could enhance learning and memory in rats (Shrivastava et al., 2017).
Miscellaneous Applications
Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, showing potential as anticancer agents (Butler et al., 2013).
Safety And Hazards
“4-Amino-2,5-dimethoxybenzenesulphonamide” is classified as having acute oral toxicity (Category 4, H302) and can cause eye irritation (Category 2, H319) . It is harmful if swallowed and can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
Future Directions
“4-Amino-2,5-dimethoxybenzenesulphonamide” is primarily used for research and development purposes . Its unique properties make it a promising candidate for drug development, material synthesis, and biological studies. For more information or to purchase this compound, you can inquire with chemical suppliers .
properties
IUPAC Name |
4-amino-2,5-dimethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVFQRBADJXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202525 | |
Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dimethoxybenzenesulphonamide | |
CAS RN |
54179-10-1 | |
Record name | 4-Amino-2,5-dimethoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54179-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054179101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000736889 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,5-dimethoxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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